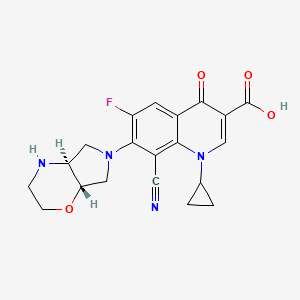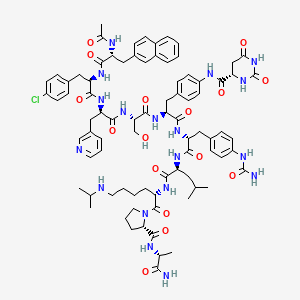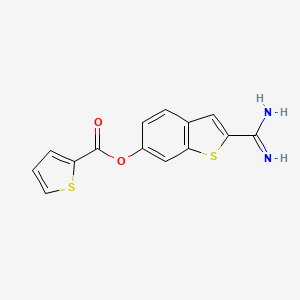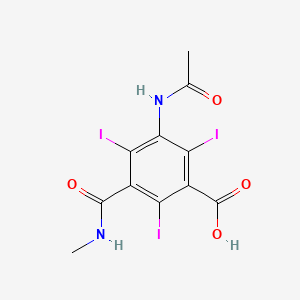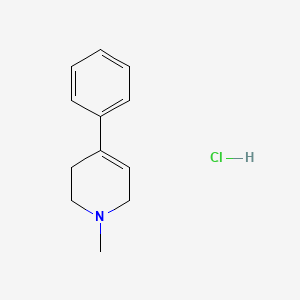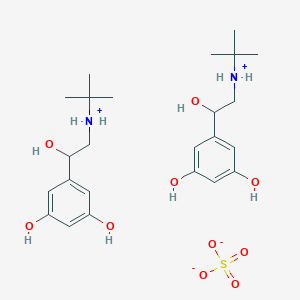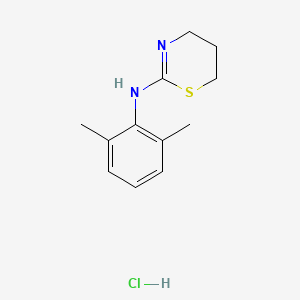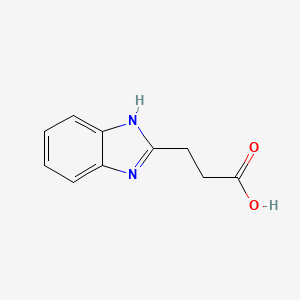
Fostriecin
Übersicht
Beschreibung
Fostriecin is a type I polyketide synthase (PKS) derived natural product, originally isolated from the soil bacterium Streptomyces pulveraceus . It belongs to a class of natural products which characteristically contain a phosphate ester, an α,β-unsaturated lactam, and a conjugated linear diene or triene chain produced by Streptomyces .
Synthesis Analysis
Two formal syntheses and one total synthesis of fostriecin have been achieved, as well as, the synthesis of its related congener dihydro-dephospho-fostriecin . All the routes use the Sharpless dihydroxylation to set the absolute stereochemistry at C-8/9 positions and a Leighton allylation to set the C-5 position of the natural product .Molecular Structure Analysis
Fostriecin and its relatives are characterized by an α, β -unsaturated lactone moiety and a polyene portion, connected by a stereodefined polyhydroxylated carbon chain . The members of this class of compounds contain an anionic phosphate group, essential to their bioactivities .Chemical Reactions Analysis
In the formal syntheses, a Noyori transfer hydrogenation of an ynone was used to set the C-11 position while the total synthesis employed a combination of asymmetric dihydroxylation and Pd-π-allyl reduction to set the C-11 position . Finally, in the total synthesis, a trans-hydroboration of the C-12/13 alkyne was used in combination with a Suzuki cross coupling to establish the Z, Z, E -triene of fostriecin .Physical And Chemical Properties Analysis
The common synthetic intermediate of a potent and promising anticancer agent, fostriecin, was synthesized using a unique method that combines four catalytic asymmetric reactions .Wissenschaftliche Forschungsanwendungen
Cancer Therapy: Inhibition of Protein Phosphatases
Fostriecin is known for its ability to inhibit several protein phosphatases, such as PP1, PP2A, and PP4 . This inhibition is crucial because these phosphatases regulate various cellular processes, including cell growth and division. By inhibiting these enzymes, Fostriecin exhibits cytotoxicity against a broad range of cancer cells, including leukemia, lung cancer, breast cancer, and ovarian cancer .
Enhancing Chemotherapy Efficacy
Studies have shown that Fostriecin can increase the sensitivity of cancer cells to chemotherapy drugs. For instance, in ovarian cancer, Fostriecin combined with carboplatin leads to increased DNA damage and micronuclei formation, enhancing the chemotherapeutic effect .
Genome Instability and Anti-Tumor Immunity
Fostriecin has been observed to potentiate genome instability, which can trigger an anti-tumor immune response. This is particularly significant in ovarian cancer, where Fostriecin treatment has been linked to increased expression of pro-inflammatory cytokines and activation of immune cells .
Potential in Leukemia Treatment
The selectivity of Fostriecin’s inhibition of protein phosphatases has been associated with its broad-ranging cytotoxicity against leukemia cells. Its potential as an anti-cancer therapy is being explored, having shown promise in preclinical studies .
Lung Cancer Research
In lung cancer, Fostriecin’s role is still under investigation. However, its general mechanism of action as a protein phosphatase inhibitor suggests that it could be a valuable tool in the study of lung cancer treatment strategies .
Breast Cancer Cell Research
Fostriecin’s effects on breast cancer cells are part of ongoing research. Its ability to inhibit protein phosphatases could make it a useful agent in the treatment of breast cancer, although specific studies on its efficacy and mechanism of action in breast cancer cells are still required .
Ovarian Cancer Therapy
Fostriecin has shown potential in ovarian cancer therapy by sensitizing cancer cells to NK cell-mediated cytotoxicity. This sensitization is achieved through the activation of inflammatory signaling pathways, which could be a new approach in ovarian cancer treatment .
DNA Synthesis Inhibition
Fostriecin causes a delayed inhibition of replicative DNA synthesis in human cells, which is consistent with a role for DNA topoisomerase II at a late stage in replication. This property makes it a candidate for research into DNA synthesis inhibition as a therapeutic strategy .
Wirkmechanismus
Mode of Action
Fostriecin acts as a potent and selective inhibitor of these protein phosphatases . It exhibits a unique ability to inhibit these phosphatases with high potency and selectivity (e.g., IC50 = 45 nM for PP2A, IC50 = 1.5 nM for PP4) .
Biochemical Pathways
The inhibition of these phosphatases by fostriecin affects various biochemical pathways. For instance, PP2A and PP4 play a crucial role in cell growth and division, and their inhibition can disrupt these processes . Additionally, these phosphatases are involved in signal transduction, and their inhibition can affect cellular signaling pathways .
Pharmacokinetics
Fostriecin is administered intravenously over 60 minutes on days 1–5 at 4-week intervals . The drug’s pharmacokinetics is compatible with a two-compartment model . A metabolite, most probably dephosphorylated fostriecin, was detected in plasma and urine . The mean fostriecin plasma half-life was 0.36 h (initial) and 1.51 h (terminal) .
Result of Action
The inhibition of protein phosphatases by fostriecin results in a dose-dependent arrest of cell growth during the G2-M phase of the cell cycle . This growth arrest occurs before the completion of mitosis . Fostriecin-induced growth arrest is associated with the aberrant amplification of centrosomes, which results in the formation of abnormal mitotic spindles .
Safety and Hazards
Zukünftige Richtungen
The unique ability of fostriecin to inhibit several protein phosphatases has inspired studies of its mechanism-of-action . Of particular interest is the potency and selectivity of fostriecin’s inhibition, and the resulting broad-ranging cancer cell cytotoxicity . This activity has generated a great deal of interest, and fostriecin is being explored as a potential anti-cancer agent .
Eigenschaften
IUPAC Name |
sodium;[(1E,3R,4R,6R,7Z,9Z,11E)-3,6,13-trihydroxy-3-methyl-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]trideca-1,7,9,11-tetraen-4-yl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27O9P.Na/c1-19(23,12-11-16-9-7-10-18(22)27-16)17(28-29(24,25)26)14-15(21)8-5-3-2-4-6-13-20;/h2-8,10-12,15-17,20-21,23H,9,13-14H2,1H3,(H2,24,25,26);/q;+1/p-1/b3-2-,6-4+,8-5-,12-11+;/t15-,16+,17+,19+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUIKNRVGYFSHL-IAVQPKKASA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC1CC=CC(=O)O1)(C(CC(C=CC=CC=CCO)O)OP(=O)(O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](/C=C/[C@H]1CC=CC(=O)O1)([C@@H](C[C@H](/C=C\C=C/C=C/CO)O)OP(=O)(O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26NaO9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Water > 300 (mg/mL), Methanol 20 (mg/mL) | |
| Record name | FOSTRIECIN | |
| Source | NCI Investigational Drugs | |
| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/339638%20(1992).txt | |
| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
Product Name |
Fostriecin sodium | |
CAS RN |
87860-39-7 | |
| Record name | Fostriecin sodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087860397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FOSTRIECIN SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TXS63IX8M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of fostriecin?
A1: Fostriecin is a potent and selective inhibitor of protein phosphatases, primarily targeting protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4). [, , , , ]
Q2: How does fostriecin interact with its target phosphatases?
A2: Fostriecin binds to the catalytic subunit of PP2A and PP4. Its unsaturated lactone moiety is thought to form a covalent adduct with Cys269, a residue unique to PP2A, contributing to its selectivity. [, ]
Q3: What are the downstream effects of PP2A and PP4 inhibition by fostriecin?
A3: Inhibition of PP2A and PP4 disrupts critical cellular processes, including cell cycle regulation, leading to mitotic slippage, chromosome misalignment, and ultimately, apoptosis. [, , ]
Q4: How does fostriecin impact cell cycle progression?
A5: Fostriecin disrupts the mitotic entry checkpoint, leading to premature entry into mitosis. This results in chromosome condensation even in the absence of normal mitotic events like histone H1 hyperphosphorylation and p34cdc2 kinase activity. [, , ]
Q5: Can fostriecin override cell cycle arrest induced by other agents?
A6: Yes, fostriecin can force cells arrested in the cell cycle by DNA damaging agents or DNA replication inhibitors into mitosis, ultimately leading to mitotic catastrophe. []
Q6: What is the molecular formula and weight of fostriecin?
A7: Fostriecin has the molecular formula C19H31O8P and a molecular weight of 418.4 g/mol. []
Q7: What are some characteristic structural features of fostriecin?
A8: Fostriecin contains an α,β-unsaturated δ-lactone, a conjugated (Z,Z,E)-triene, and a phosphate ester. These structural elements contribute to its biological activity and interaction with its target phosphatases. [, , , ]
Q8: Is fostriecin stable under standard storage conditions?
A9: Fostriecin is known for its storage instability, which has hindered its clinical development. This instability is partly attributed to the reactive nature of the α,β-unsaturated δ-lactone moiety. [, , ]
Q9: What conditions can affect fostriecin stability?
A10: Fostriecin degradation is influenced by pH and temperature. It exhibits a U-shaped pH profile, showing both acid and base-catalyzed decomposition. []
Q10: What are the major degradation products of fostriecin?
A11: Under basic conditions, degradation products suggest lactone ring opening and potential Michael-type addition reactions. In acidic conditions, dehydration products and a C9-C11 phosphorinane derivative have been observed. []
Q11: Does fostriecin possess intrinsic catalytic activity?
A12: Fostriecin is primarily known as an enzyme inhibitor, specifically targeting protein phosphatases. It does not exhibit intrinsic catalytic activity itself. [, ]
Q12: Have computational methods been used to study fostriecin?
A13: Yes, computational modeling has been employed to understand fostriecin's interaction with PP2A. Molecular docking studies have helped visualize the binding mode and key interactions with the active site, including the proposed covalent bond formation with Cys269. []
Q13: How do structural modifications impact fostriecin's activity?
A14: Studies on fostriecin analogs have revealed crucial structure-activity relationships. For example, the C9-phosphate, C11-alcohol, and the (Z,Z,E)-triene are essential for potent PP2A inhibition. [, , , ]
Q14: What is the significance of the C4-C6 stereochemistry in fostriecin's lactone ring?
A15: Synthesis and evaluation of C4-C6 stereoisomers of the cytostatin lactone (a related compound) showed significantly reduced PP2A inhibition, highlighting the importance of the natural stereochemistry for activity. []
Q15: What strategies have been explored to improve fostriecin's stability?
A17: The total synthesis of fostriecin and its analogs has enabled the development of more stable derivatives. Modifications to the sensitive α,β-unsaturated δ-lactone moiety have been explored to enhance its stability. [, , ]
Q16: What is known about fostriecin's pharmacokinetic profile?
A18: Studies in rabbits using a high-pressure liquid chromatography assay revealed a short elimination half-life (11.95 ± 8.55 min) and rapid clearance following intravenous administration. []
Q17: Were any significant toxicological findings observed in preclinical studies?
A19: Rabbits administered fostriecin intravenously exhibited a transient increase in liver enzymes (AST and ALT), suggesting potential liver toxicity. []
Q18: What types of cancer cell lines are sensitive to fostriecin in vitro?
A20: Fostriecin has shown in vitro activity against a broad range of cancer cell lines, including ovarian, breast, and lung cancer. [, ]
Q19: Has fostriecin demonstrated in vivo antitumor activity?
A21: Yes, fostriecin has shown in vivo efficacy against L1210 and P388 leukemia models. []
Q20: Did fostriecin progress to clinical trials?
A22: Fostriecin entered Phase I clinical trials, but the trials were halted due to challenges related to drug stability and the inability to reach therapeutic doses without significant toxicity concerns. [, ]
Q21: What are the potential toxicities associated with fostriecin?
A24: Based on preclinical studies, fostriecin may cause liver toxicity, as indicated by elevated liver enzymes in rabbits. Further research is needed to fully characterize its safety profile. []
Q22: What analytical techniques have been employed to study fostriecin?
A25: Various techniques have been used to characterize and quantify fostriecin, including high-pressure liquid chromatography (HPLC), mass spectrometry (MS), nuclear magnetic resonance (NMR), and chiral gas chromatography (GC). [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






